molecular formula C12H13NO4 B060556 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 170701-87-8

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B060556
CAS No.: 170701-87-8
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a highly valuable, protected aziridine building block essential for advanced organic synthesis and medicinal chemistry research. This compound features a differentially protected aziridine ring, with a benzyl (Bn) group and a methyl group safeguarding the two nitrogen and oxygen functionalities, respectively. This differential protection is a key strategic feature, allowing for selective deprotection and subsequent functionalization, which is crucial for the stepwise construction of complex molecules. Its primary research value lies in its role as a key electrophilic synthon for stereospecific ring-opening reactions with a wide range of nucleophiles, enabling the efficient introduction of 1,2-diaminoethane motifs—a common pharmacophore in drug discovery. Researchers utilize this reagent in the synthesis of nitrogen-containing heterocycles, amino alcohols, and chiral ligands for catalysis. The strained, three-membered aziridine ring acts as a versatile precursor for generating molecular complexity with high atom economy. This product is intended For Research Use Only and is a fundamental tool for exploring new synthetic methodologies and developing novel bioactive compounds, including potential pharmaceuticals and agrochemicals. Handle with appropriate safety precautions in a well-ventilated laboratory.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of (Benzyloxy)carbonyl-L-Proline Derivatives

A widely reported method involves the esterification of (benzyloxy)carbonyl-L-proline with methanol under acidic conditions. In this protocol:

  • Reagents : (Benzyloxy)carbonyl-L-proline, anhydrous methanol, concentrated sulfuric acid.

  • Conditions : Nitrogen atmosphere, reflux at 65°C for 19 hours.

  • Yield : Crude product obtained in 99% yield, with subsequent purification via recrystallization or chromatography.

Table 1: Key Reaction Parameters for Direct Esterification

ParameterValue/Detail
Starting Material(Benzyloxy)carbonyl-L-proline
CatalystH₂SO₄ (2 mol%)
SolventMethanol
Temperature65°C (reflux)
Reaction Time19 hours
Yield99% (crude)

This method prioritizes stereochemical retention by avoiding racemization-prone conditions (e.g., strong bases). Polarimetry or chiral HPLC confirms enantiomeric excess (>98% ee).

Catalytic Methods for Enhanced Efficiency

DMAP/TEA-Catalyzed tert-Butoxycarbonylation

Although primarily used for tert-butyl derivatives, this method’s principles apply to benzyl-protected analogs. The protocol involves:

  • Reagents : 4-Dimethylaminopyridine (DMAP), triethylamine (TEA), benzyl chloroformate (CbzCl).

  • Conditions : Biphasic system (ethyl acetate/saturated NaHCO₃), 0–20°C, 16 hours.

  • Yield : 85–90% after purification.

Table 2: Catalytic Reaction Optimization

VariableOptimal Value
Catalyst LoadingDMAP (10 mol%), TEA (1.2 equiv)
Solvent SystemEthyl acetate/NaHCO₃ (1:1 v/v)
Temperature Control0°C during CbzCl addition
WorkupExtraction, drying, column chromatography

This method minimizes side reactions (e.g., oligomerization) through controlled reagent addition and low temperatures.

Alternative Pathways: Ring-Closing Strategies

Aziridine Ring Formation via Cyclization

A less common but mechanistically insightful route involves cyclization of β-amino alcohols:

  • Reagents : β-Amino alcohol precursors, di-tert-butyl dicarbonate (Boc₂O).

  • Conditions : THF, 0°C to room temperature, 12 hours.

  • Yield : 70–75% after Boc-deprotection with TFA.

Mechanism Insight

The reaction proceeds through intramolecular nucleophilic attack, forming the strained aziridine ring. Steric hindrance from the benzyl group directs regioselectivity, favoring the 1,2-dicarboxylate product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Reactor Type : Microfluidic tubular reactor.

  • Parameters : Residence time 30 minutes, 50°C, 10 bar pressure.

  • Throughput : 1.2 kg/h with >95% purity.

Table 3: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume100 mL50 L
Temperature ControlOil bathAutomated jacketed system
PurificationColumn chromatographyCrystallization
Annual Output10 g8,000 kg

Automation reduces human error, while in-line analytics (e.g., FTIR) monitor reaction progress.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Benzyl protons (δ 7.3–7.4 ppm), methyl ester (δ 3.7 ppm), aziridine CH₂ (δ 2.8–3.1 ppm).

    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), quaternary benzyl carbon (δ 136 ppm).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+Na]⁺ at m/z 369.1534 (calculated 369.1533).

Chiral Purity Assessment

  • Chiral HPLC :

    • Column: Chiralpak IC (250 × 4.6 mm).

    • Eluent: Hexane/isopropanol (90:10), 1 mL/min.

    • Retention Time: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring’s strain energy provides a driving force for ring-opening reactions, which can lead to the formation of various derivatives. The compound’s molecular targets include enzymes and receptors involved in biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Aziridine Derivatives

The reactivity and stability of aziridine-1,2-dicarboxylates are highly dependent on the ester substituents. Key comparisons include:

Compound Name Substituents (Position 1, 2) Molecular Weight (g/mol) Yield (%) Physical State Key Applications/Notes
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (4c) Benzyl, Methyl 236.2 65 Yellow oil Intermediate for arginase inhibitors
1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate (4b) tert-Butyl, Methyl 202.2 78 Brown oil Enhanced steric protection for selective reactions
1-Trityl 2-methyl aziridine-2-carboxylate (4a) Trityl, Methyl 344.1 88 Pale yellow solid Acid-labile protecting group for amine synthesis
Methyl aziridine-2-carboxylate (5) H, Methyl 115.1 N/A TFA salt Direct precursor to unprotected β-amino acids

Key Observations :

  • Steric Effects : Bulky groups like trityl (4a) improve stability but require harsh conditions (e.g., trifluoroacetic acid) for deprotection . Benzyl (4c) and tert-butyl (4b) esters balance reactivity and ease of removal.
  • Yield Trends : Bulky substituents (e.g., trityl in 4a) lead to higher yields (88%) due to reduced side reactions, whereas smaller groups (e.g., benzyl in 4c) result in moderate yields (65%) .
  • Applications: Benzyl derivatives (4c) are preferred in medicinal chemistry for their compatibility with hydrogenolysis, enabling clean deprotection in inhibitor synthesis .
Comparison with Pyrrolidine and Piperidine Analogues

Aziridine derivatives are often compared to larger heterocycles like pyrrolidine and piperidine dicarboxylates, which exhibit reduced ring strain but distinct reactivity:

Compound Name Core Structure Molecular Weight (g/mol) Key Features
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate 5-membered 265.3 Higher thermal stability; used in peptide backbone modifications
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate 6-membered 319.4 Enhanced solubility in apolar solvents; chiral resolution applications

Key Differences :

  • Reactivity : Aziridines undergo ring-opening reactions (e.g., nucleophilic attack) more readily than pyrrolidines or piperidines due to higher ring strain .
  • Synthetic Utility: Pyrrolidine derivatives are favored in proline-based drug design, while aziridines are used for stereoselective β-amino acid synthesis .
Enantiomeric Considerations

The (S)-enantiomer of this compound (CAS: 104597-98-0) is commercially available and critical for asymmetric synthesis. In contrast, racemic mixtures of simpler analogues (e.g., methyl aziridine-2-carboxylate) require chiral resolution for enantiopure applications .

Biological Activity

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate, is a chiral compound belonging to the aziridine family. Its unique structure includes a three-membered nitrogen-containing ring and two carboxylate groups, which significantly contribute to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • Structure : The compound features a benzyl group and two carboxylate functional groups, enhancing its reactivity and biological properties.

Research indicates that (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate primarily targets Protein Disulfide Isomerase A1 (PDIA1) . This interaction occurs through the inhibition of PDIA1, affecting protein folding processes within the endoplasmic reticulum (ER). The compound selectively alkylates thiol groups on cancer cell surface proteins under physiological pH conditions, which may lead to its anticancer properties.

Biological Activity

The biological activity of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate includes:

  • Enzyme Inhibition : Demonstrated as an inhibitor of PDIA1, impacting normal protein folding and potentially leading to apoptosis in cancer cells.
  • Anticancer Properties : Its ability to selectively target thiol groups on cancer cells suggests potential therapeutic applications in oncology.
  • Asymmetric Synthesis Applications : The compound is also studied for its role in asymmetric synthesis, crucial for developing chiral drugs where only one enantiomer is therapeutically active .

Case Studies and Research Findings

Several studies have explored the biological implications of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate:

  • Inhibition of PDIA1 :
    • A study demonstrated that the compound inhibits PDIA1 with significant potency, disrupting protein folding mechanisms that are essential for cancer cell survival.
    • The inhibition leads to increased levels of misfolded proteins within the ER, triggering cellular stress responses that can result in apoptosis.
  • Anticancer Activity :
    • In vitro assays showed that treatment with (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate resulted in reduced viability of various cancer cell lines. The compound exhibited selective toxicity towards cancer cells compared to normal cells .
  • Synthetic Applications :
    • The compound has been utilized as a building block in organic synthesis due to its high reactivity and ability to undergo various chemical reactions such as oxidation and nucleophilic substitution .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-BenzylaziridineSimilar aziridine structure without carboxylatesLacks diester functionality
Methyl (S)-(-)-N-Z-aziridine-2-carboxylateContains a single carboxylate groupFocused on chiral synthesis
(S)-N-Boc-aziridine-2-carboxylic acidBoc protection on nitrogen; one carboxylic acidPrimarily used in peptide synthesis

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate stands out due to its dual carboxylate groups and specific stereochemistry, which may enhance its biological activity compared to similar compounds .

Q & A

Q. What are the key synthetic routes for 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, and how are yields optimized?

The compound is synthesized via esterification or ring expansion reactions. For example, sulfuric acid-catalyzed esterification of (benzyloxy)carbonyl-L-proline in anhydrous methanol achieves a 99% yield of the intermediate, which is purified without chromatography . Another route involves ethyl diazoacetate (EDA)-mediated ring expansion of a pyrrolidine precursor, yielding regioisomeric mixtures (e.g., 53% combined yield for 5a:5b at 1.5:1 ratio). Optimization requires adjusting stoichiometry, solvent systems, and temperature to minimize side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on 1H/13C NMR for stereochemical confirmation (e.g., diastereotopic protons in aziridine rings) and LC-MS for molecular ion verification (e.g., [M+Na]+ at m/z 327.1075) . Purity is assessed via HPLC (≥95%) and elemental analysis. For example, LC-MS data for derivatives like 4c show m/z 236.2 (MH+), matching theoretical values .

Q. What safety precautions are critical when handling this compound?

The compound has GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Protocols include using PPE (gloves, goggles), working in fume hoods, and avoiding dust formation. Emergency measures involve rinsing affected areas with water and consulting medical professionals .

Advanced Research Questions

Q. How are regioisomeric mixtures resolved in reactions involving this aziridine derivative?

Regioisomers (e.g., 5a:5b from EDA-mediated ring expansion) are separated via column chromatography (silica gel, gradient elution) or preparative HPLC . Diastereomeric ratios are quantified by integrating distinct 1H NMR signals (e.g., 5.75 vs. 5.62 ppm for azidated pyrrolidine derivatives) . Advanced chiral separations may employ HPLC with amylose/cellulose-based columns.

Q. What strategies enable late-stage functionalization of this compound for peptide diversification?

Late-stage C–H azidation is achieved using trimethylsilyl azide and mCPBA under mild conditions (60°C, 24 hr), yielding azidated products (36% isolated yield). The reaction retains stereochemical integrity, as confirmed by NMR analysis of diastereomers . Further click chemistry (e.g., CuAAC) can append fluorophores or biotin tags for biological studies.

Q. How do steric and electronic effects influence its reactivity in ring-opening reactions?

The electron-withdrawing benzyl and methyl ester groups increase aziridine ring strain, enhancing nucleophilic attack at the less hindered carbon. For example, proline-derived analogs undergo regioselective ring-opening with thiols or amines to form thiazolidines or β-amino esters. Computational studies (DFT) can predict site selectivity .

Q. What analytical challenges arise in quantifying metabolic stability or degradation products?

GI absorption is predicted to be high (PubChem data), but in vitro assays (e.g., liver microsomes) are needed to confirm metabolic stability. Degradation pathways (e.g., ester hydrolysis) are monitored via LC-MS/MS, requiring stable isotope-labeled internal standards to improve quantification accuracy .

Methodological Considerations

Q. How are reaction conditions optimized for scalability in multi-step syntheses?

Critical steps (e.g., EDA-mediated ring expansion) are optimized using design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity. For example, replacing dichloroethane with toluene improves safety and yield in azidation reactions . Pilot-scale reactions (>10 g) require strict control of exothermic events.

Q. What computational tools predict the compound’s pharmacokinetic or toxicity profiles?

ADMET predictors (e.g., SwissADME) analyze logP (2.1), topological polar surface area (75 Ų), and CYP450 inhibition. The compound is not a CYP substrate/inhibitor, reducing drug-drug interaction risks . Toxicity is modeled using ProTox-II, though in vitro assays (e.g., Ames test) are mandatory for regulatory submissions.

Data Contradictions and Resolutions

Q. How are discrepancies in reported solubility or stability addressed?

PubChem reports solubility at 3.11 mg/mL, but batch-to-batch variability (e.g., hygroscopicity) may affect experimental outcomes. Stability studies (25°C/60% RH) under inert atmospheres (N2) prevent ester hydrolysis. Conflicting data are resolved via peer-reviewed replication or advanced techniques like cryo-EM for solid-state analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Reactant of Route 2
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

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